An In-depth Technical Guide to H-D-Leu-pNA: A Chromogenic Substrate for Enzyme Kinetics
An In-depth Technical Guide to H-D-Leu-pNA: A Chromogenic Substrate for Enzyme Kinetics
Prepared by: Gemini, Senior Application Scientist
Executive Summary
H-D-Leu-pNA, or L-Leucine-p-nitroanilide, is a synthetic chromogenic substrate indispensable for the kinetic analysis of various proteases and peptidases, particularly aminopeptidases. Its core utility lies in its elegant mechanism: enzymatic cleavage of the amide bond liberates p-nitroaniline (pNA), a chromophore with a distinct yellow color. The rate of pNA formation, quantifiable via spectrophotometry, is directly proportional to the enzyme's activity. This guide provides a comprehensive overview of H-D-Leu-pNA, detailing its chemical and physical properties, mechanism of action, a validated experimental protocol for its use in enzyme assays, and critical considerations for data integrity and safety.
Chemical & Physical Properties
A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible assays. H-D-Leu-pNA is typically available as a light yellow to yellow solid, with its hydrochloride salt form also being common.[1][2] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide | [1][3] |
| Synonyms | H-Leu-pNA, L-Leu-pNA, Leucine p-nitroanilide | [1][4] |
| CAS Number | 4178-93-2 | [1][3][4] |
| Molecular Formula | C12H17N3O3 | [1][3][5] |
| Molecular Weight | 251.28 g/mol | [1][4][5] |
| Melting Point | 88-90 °C | [1] |
| Solubility | Soluble in DMSO (>100 mM) and methanol (>25 mM).[1][6] Soluble in ethanol (50 mg/mL).[5] | [1][5][6] |
| Storage Temperature | 2-8°C, protected from light. | [1][4] |
| Appearance | Light yellow powder. | [1][6] |
Note: The hydrochloride salt (H-Leu-pNA HCl, CAS: 16010-98-3) has a molecular weight of 287.74 g/mol and is also commonly used.[2][7]
Mechanism of Action: The Chromogenic Transformation
The utility of H-D-Leu-pNA as a substrate is predicated on a straightforward enzymatic reaction. Aminopeptidases, or other proteases with specificity for N-terminal leucine residues, recognize and catalyze the hydrolysis of the peptide bond linking the leucine amino acid to the p-nitroaniline moiety.[8][9]
Initially, the substrate H-D-Leu-pNA is colorless. Upon enzymatic cleavage, two products are formed: L-Leucine and free p-nitroaniline (pNA).[8] The released pNA is a chromophore that exhibits a strong absorbance maximum around 405-410 nm, imparting a yellow color to the solution.[8][10] The rate of this color change is a direct measure of the enzyme's catalytic activity.[10]
Caption: Enzymatic cleavage of H-D-Leu-pNA releases the chromophore p-nitroaniline.
Applications in Enzyme Assays
H-D-Leu-pNA is a versatile substrate primarily used for the characterization of leucine aminopeptidases.[4][5][6] Its applications extend to:
-
Determining Enzyme Kinetics: Calculating key parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).[9]
-
Screening for Inhibitors: Assessing the potency of potential inhibitors by measuring the reduction in enzyme activity.[4]
-
Quantifying Enzyme Activity: Used in a variety of biological samples, including cell lysates and purified enzyme preparations.[4][9]
-
Probing Substrate Specificity: Comparing its cleavage rate to other pNA-linked substrates to profile an enzyme's preferences.[10]
The choice of H-D-Leu-pNA is based on its specificity for enzymes that cleave after N-terminal leucine residues, a common feature of many aminopeptidases.[8][9]
Detailed Experimental Protocol: Aminopeptidase Activity Assay
This protocol provides a robust, self-validating framework for measuring aminopeptidase activity using H-D-Leu-pNA in a 96-well microplate format.
Principle
The rate of p-nitroaniline (pNA) release from H-D-Leu-pNA is monitored by measuring the increase in absorbance at 405 nm over time.[11] Enzyme activity is then calculated using the Beer-Lambert law, which relates absorbance to concentration.
Materials & Reagents
-
H-D-Leu-pNA (or its HCl salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[12]
-
Enzyme solution (purified or in cell lysate)
-
Solvent for substrate stock (e.g., DMSO or Methanol)[1]
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer with temperature control, capable of reading at 405 nm.[11]
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C or 37°C).[12] The pH sensitivity of pNA's extinction coefficient makes pH control critical.[13]
-
Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of H-D-Leu-pNA in a minimal amount of DMSO or methanol. Causality Note: Using an organic solvent is necessary due to the limited aqueous solubility of the substrate. The final concentration of this solvent in the assay should be kept low (typically <5%) to avoid impacting enzyme structure and activity.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-2.0 mM). The optimal concentration should be empirically determined and ideally be around the enzyme's Km value.
-
Enzyme Solution: Dilute the enzyme preparation in cold Assay Buffer to a concentration that yields a linear rate of absorbance change over the desired time course.
Assay Procedure
-
Temperature Equilibration: Pre-warm the microplate reader, Assay Buffer, and Working Substrate Solution to the assay temperature (e.g., 37°C).[11]
-
Plate Setup: Pipette the appropriate volume of Assay Buffer into each well. Include wells for blanks (no enzyme) and controls.
-
Add Enzyme: Add the diluted enzyme solution to the appropriate wells.
-
Initiate Reaction: Add the pre-warmed Working Substrate Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).[11]
-
Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.[11]
Caption: Standard experimental workflow for a kinetic enzyme assay using H-D-Leu-pNA.
Data Analysis
-
Calculate the Rate: For each well, determine the rate of change in absorbance per minute (ΔA405/min) from the initial, linear portion of the kinetic curve. Subtract the rate of the blank (non-enzymatic hydrolysis) from the sample rates.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate into enzymatic activity.
Activity (µmol/min/mL) = (ΔA405/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ΔA405/min: The rate of absorbance change from step 1.
-
ε (Molar Extinction Coefficient): The value for p-nitroaniline at 405 nm is approximately 9,600 - 9,960 M⁻¹cm⁻¹.[14] It is crucial to use the value appropriate for your specific buffer conditions and pH.
-
Path Length: For a standard 96-well plate, this is typically calculated based on the reaction volume. For a 200 µL volume, it is often ~0.5-0.6 cm. This should be empirically measured or calculated for your specific plate reader and volume.
-
Safety and Handling
As a standard laboratory chemical, H-D-Leu-pNA requires appropriate handling to ensure safety.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the solid powder or solutions.[1]
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[1][15]
-
Contact: May cause skin and serious eye irritation. In case of contact, wash the affected area thoroughly with water.[1]
-
Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[15]
Conclusion
H-D-Leu-pNA remains a cornerstone substrate for the study of aminopeptidases and related enzymes. Its reliability, ease of use, and the straightforward colorimetric detection method make it an invaluable tool for researchers in drug development and biochemistry. By understanding its fundamental properties and adhering to validated protocols, scientists can generate high-quality, reproducible kinetic data to advance their research objectives.
References
-
Solved We also need to convert the reaction rate from change | Chegg.com. (2022, December 5). Chegg. Retrieved January 15, 2026, from [Link]
-
MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
SOP: Enzyme Assays: pNA | Soils Lab. (2023, May 29). University of Illinois. Retrieved January 15, 2026, from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]
-
H-Leu-pNA HCl, CAS 4178-93-2, L-Leucine para-nitroanilide hydrochloride salt. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Leucine p-nitroanilide | C12H17N3O3 | CID 2733285. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]
-
pH-Sensitivity of the extinction coefficients at 410 nm of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. (2024, December 18). PubMed Central - NIH. Retrieved January 15, 2026, from [Link]
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- 11. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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